molecular formula C24H29FN4O2 B10981809 N-{2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide

N-{2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide

Cat. No.: B10981809
M. Wt: 424.5 g/mol
InChI Key: UJNXDQABBFBHLV-UHFFFAOYSA-N
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Description

Compound I , is a small molecule compound with the following chemical structure:

Structure: N-2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenylpyrrolidine-1-carboxamide\text{Structure: } \text{N-{2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide} Structure: N-2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenylpyrrolidine-1-carboxamide

This compound belongs to the class of N-benzylpiperidines and has potential therapeutic applications. Let’s explore further!

Preparation Methods

Synthetic Routes:

The synthetic preparation of Compound I involves several steps. One common route includes the following reactions:

  • Amide Formation

    • The benzylpiperidine moiety reacts with an isocyanate to form the carbamoyl group.
    • The fluorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) using a fluorine source.
    • The pyrrolidine ring is formed by cyclization with an appropriate reagent.
  • Carboxamide Formation

    • The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative.

Industrial Production:

Industrial-scale production methods typically involve optimization of these synthetic routes, ensuring high yield and purity.

Chemical Reactions Analysis

Compound I can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

    Common Reagents: Reagents like sodium borohydride (for reduction) and acyl chlorides (for amide formation) are commonly used.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound I finds applications in:

Mechanism of Action

The exact mechanism of action involves M4 receptor antagonism, affecting cholinergic signaling pathways. Further studies are needed to elucidate specific targets and pathways.

Properties

Molecular Formula

C24H29FN4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C24H29FN4O2/c25-19-8-9-22(27-24(31)29-12-4-5-13-29)21(16-19)23(30)26-20-10-14-28(15-11-20)17-18-6-2-1-3-7-18/h1-3,6-9,16,20H,4-5,10-15,17H2,(H,26,30)(H,27,31)

InChI Key

UJNXDQABBFBHLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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